molecular formula C8H7F3N2O B1452890 N-methyl-6-(trifluoromethyl)nicotinamide CAS No. 1092346-22-9

N-methyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B1452890
CAS No.: 1092346-22-9
M. Wt: 204.15 g/mol
InChI Key: STQSEDAIUUIWPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g . Another synthetic method involves the reaction of 4-(trifluoromethyl)nicotinamide and chloroacetonitrile under the existence of an acid-binding agent .

Scientific Research Applications

  • NNMT Inhibitors Discovery and Characterization :

    • NNMT is crucial in physiology and pathophysiology, with overexpression linked to various human diseases. The discovery of bisubstrate NNMT inhibitors, such as MS2734, helps in understanding its biochemical, biophysical, kinetic, and structural aspects. This research paves the way for developing more potent and selective NNMT inhibitors (Babault et al., 2018).
  • NNMT's Role in Metabolic Regulation :

    • NNMT regulates hepatic nutrient metabolism through Sirt1 protein stabilization. It's involved in glucose and cholesterol metabolism, with its product MNAM impacting these metabolic pathways. Thus, NNMT emerges as a potential target for metabolic disease therapy (Hong et al., 2015).
  • Small Molecule Inhibitors for Metabolic Disorders :

    • Small molecule analogs of NA, like JBSNF-000088, inhibit NNMT activity, impacting insulin sensitivity and glucose modulation in metabolic diseases. This highlights the therapeutic potential of NNMT inhibitors in treating conditions like obesity and type-2 diabetes (Kannt et al., 2018).
  • NNMT in Cancer Metabolism :

    • NNMT overexpression in cancers leads to altered epigenetic states due to its role in consuming methyl units. This finding suggests a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya et al., 2013).
  • Substrate and Inhibitor Characterization :

    • NNMT's ability to N-methylate a variety of pyridine-containing molecules, including potential xenobiotics, opens avenues for studying substrate scope and inhibitor development. This aids in understanding the diversity of substrate recognition and the development of specific inhibitors (van Haren et al., 2016).
  • NNMT as a Therapeutic Target :

    • The role of NNMT in diseases, especially cancers, makes it a viable therapeutic target. The development of cell-active inhibitors against NNMT is a growing field of study, indicating its potential in disease treatment strategies (Gao et al., 2021).
  • NNMT and DNA Damage Repair :

    • Nicotinamide, a substrate of NNMT, stimulates DNA repair in human lymphocytes, suggesting a role in cellular response to DNA damage (Berger & Sikorski, 1980).

Safety and Hazards

The safety data sheet for a related compound, “Methyl 6-(trifluoromethyl)nicotinate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-12-7(14)5-2-3-6(13-4-5)8(9,10)11/h2-4H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQSEDAIUUIWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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